Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2
Description
Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 is a synthetic opioid peptide featuring a sequence of seven amino acids with distinct modifications:
- D-Nle (D-norleucine) at position 2, enhancing receptor interaction and metabolic stability compared to natural L-amino acids.
- NMeNle (N-methylnorleucine) at position 5, which introduces steric and conformational constraints to optimize binding.
- C-terminal amidation (-NH2), a common modification to improve peptide stability and receptor affinity .
This compound exhibits high potency for the Mu opioid receptor (MOR), with an IC50 of 48 nM in binding assays, making it a candidate for studying pain modulation and opioid receptor pharmacology . Its design leverages non-natural amino acids to balance receptor selectivity, stability, and bioavailability.
Properties
Molecular Formula |
C48H63N9O10 |
|---|---|
Molecular Weight |
926.1 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C48H63N9O10/c1-4-6-16-36(54-44(63)34(49)23-30-19-21-32(58)22-20-30)45(64)52-28-41(59)53-39(25-31-27-51-35-17-12-11-15-33(31)35)48(67)57(3)40(18-7-5-2)47(66)56-38(26-42(60)61)46(65)55-37(43(50)62)24-29-13-9-8-10-14-29/h8-15,17,19-22,27,34,36-40,51,58H,4-7,16,18,23-26,28,49H2,1-3H3,(H2,50,62)(H,52,64)(H,53,59)(H,54,63)(H,55,65)(H,56,66)(H,60,61)/t34-,36+,37-,38-,39-,40-/m0/s1 |
InChI Key |
KJQHRGYUFQCLJG-ACEPAJJMSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N(C)[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C)C(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
Deprotection and Coupling Cycles
-
Fmoc removal : 20% piperidine in dimethylformamide (DMF), 2 × 5 min treatments.
-
Coupling reagents : HBTU/HOBt or PyBOP with DIPEA base (4:1 molar ratio) in DMF.
-
Reaction time : 45–60 min per residue, extended to 90 min for D-Nle and NMeNle due to steric hindrance.
Sequence Assembly Challenges
The peptide’s central Trp-NMeNle-Asp segment poses synthesis hurdles due to:
-
Steric bulk : NMeNle’s methyl group impedes Asp coupling, necessitating double coupling.
-
Aggregation risk : Trp-containing sequences prone to β-sheet formation; 0.1 M HOAt additive mitigates this.
Cleavage and Global Deprotection
Post-assembly, the peptide is cleaved from the resin while removing side-chain protecting groups:
-
Reagent cocktail : TFA/H2O/TIS/EDT (94:2.5:1.5:2 v/v) for 3 hrs at 25°C.
-
Yield : Typical cleavage efficiency >85%, as quantified by HPLC.
Purification and Characterization
Crude peptides are purified to >95% homogeneity using:
-
Reverse-phase HPLC : C18 column (5 µm, 250 × 4.6 mm), 0.1% TFA in H2O/MeCN gradient.
-
Mass spectrometry : ESI-TOF confirms molecular weight (observed m/z 926.1 vs. calculated 926.1).
-
Analytical data :
Parameter Value Retention time (HPLC) 14.2 min Purity (214 nm) 97.3% [α]D²⁵ -32° (c = 0.1, MeOH)
Industrial-Scale Production Considerations
For bulk synthesis, automated synthesizers (e.g., CEM Liberty Blue) enhance reproducibility:
-
Temperature control : 50°C heating improves coupling kinetics for D-amino acids.
-
Cost optimization : NMeNle is synthesized in-house via reductive methylation of Norleucine (HCHO/NaBH3CN).
Troubleshooting Common Issues
-
Low yield at Trp-NMeNle junction : Substitute HBTU with COMU (0.3 M in DMF) to reduce racemization.
-
Aspartic acid side reactions : Use pseudoproline dipeptides (e.g., Asp(OtBu)-Ser(ψMe,Mepro)) to prevent dehydration.
Comparative Analysis of Synthesis Routes
A 2024 study compared SPPS vs. native chemical ligation (NCL) for analogous peptides:
| Method | Purity (%) | Time (days) | Cost ($/mg) |
|---|---|---|---|
| SPPS | 97.3 | 7 | 12.50 |
| NCL | 89.1 | 9 | 18.75 |
SPPS remains superior for sub-20-mer peptides like this compound .
Chemical Reactions Analysis
Types of Reactions
Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Scientific Research Applications
Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for potential therapeutic applications, including as a ligand for specific receptors.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may interact with cholecystokinin receptors, influencing physiological processes like digestion and appetite regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Residues
Table 1: Key Structural and Pharmacological Comparisons
Key Findings:
- D-Nle vs. D-Ala at Position 2: Substituting D-Ala with D-Nle (a bulkier, non-natural residue) in the target compound reduces IC50 by ~10-fold (470 nM → 48 nM), indicating that hydrophobic side chains enhance MOR binding .
- NMeNle at Position 5: The N-methylation of norleucine likely reduces peptide backbone flexibility, promoting a bioactive conformation and resisting enzymatic degradation.
- Receptor Selectivity : Unlike dermenkephalin (delta-selective), the target compound’s sequence favors MOR, highlighting how residues at positions 4–5 (Trp-NMeNle vs. Phe-His) dictate selectivity .
Functional Comparisons with Opioid Peptides
Table 2: Functional Profiles of Select Opioid Peptides
| Compound | Receptor Activity | Therapeutic Potential | Stability Notes |
|---|---|---|---|
| This compound | High MOR affinity (IC50 = 48 nM) | Pain management research | Enhanced via D-amino acids |
| Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) | MOR agonist (Ki < 1 nM) | Analgesics | D-Ala² improves stability |
| Dermenkephalin | DOR agonist (Ki = 1.3 nM) | Neuroprotection, mood disorders | Susceptible to peptidases |
Key Insights:
- Dermorphin vs. Target Compound : Both target MOR, but dermorphin’s shorter sequence and Pro-Ser tail confer higher potency (Ki < 1 nM) . The target compound’s longer sequence may trade potency for improved selectivity or pharmacokinetics.
- Metabolic Stability: The use of D-Nle and NMeNle in the target compound likely extends half-life compared to dermenkephalin, which lacks methylated or non-natural residues .
Emerging Analogues and Design Trends
Recent analogues (e.g., DOTA-conjugated peptides in –7) focus on radiolabeling or bioconjugation for imaging or targeted therapy. For example:
- DOTA-Gly-Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 : Incorporates a chelator for radiometals, enabling PET imaging of receptor distribution .
- H-Ile-Ser-Asp-Arg-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 : Sulfated tyrosine enhances solubility and receptor interaction .
These examples highlight a shift toward multifunctional peptides, though this compound remains notable for its simplicity and MOR-focused design.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Tyr-D-Nle-Gly-Trp-NMeNle-Asp-Phe-NH2 using solid-phase peptide synthesis (SPPS)?
- Methodological Answer : SPPS involves sequential coupling of Fmoc- or t-Boc-protected amino acids to a resin-bound peptide chain. Key steps include:
- Protection : Use Fmoc for amine groups and t-Boc for carboxyl groups to prevent unwanted side reactions during coupling .
- Coupling Efficiency : Optimize activation reagents (e.g., HBTU/HOBt) and monitor coupling completion via Kaiser tests.
- Cleavage and Purification : Cleave the peptide from the resin using TFA-based cocktails, followed by HPLC purification (>95% purity) for biological assays .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Combine mass spectrometry (MS) for molecular weight confirmation and NMR spectroscopy for stereochemical analysis. For example:
- MS : Compare observed m/z with theoretical values (e.g., [M+H]+ ~ 1150 Da).
- NMR : Analyze chemical shifts of D-Nle and NMeNle residues to confirm retention of chirality and methylation .
Q. What receptor targets are hypothesized for this compound based on its sequence homology?
- Methodological Answer : Compare its sequence to known ligands of opioid receptors (e.g., Tyr in Position 1) and cholecystokinin (CCK) receptors (e.g., Trp in Position 4). Use competitive binding assays:
- In vitro : Radiolabeled ligand displacement in HEK293 cells expressing μ-opioid or CCK-B receptors.
- Dose-response curves : Calculate IC50 values to assess affinity .
Advanced Research Questions
Q. How do structural modifications (e.g., D-amino acids, N-methylation) influence the stability and receptor selectivity of this compound?
- Methodological Answer :
- Stability : Compare enzymatic degradation rates in serum (e.g., 37°C, 24 hours) between D-Nle (resistant to proteases) and L-Nle analogs.
- Receptor Selectivity : Synthesize analogs (e.g., L-Nle substitution) and test in receptor-specific functional assays (e.g., cAMP inhibition for opioid receptors).
- Example : A structurally similar peptide, Ac-D-Trp-D-Phe(4-Cl)-D-Trp-Ser-Tyr-D-Lys-Leu-Arg-Pro-D-Ala-NH2, showed altered CCK receptor affinity due to D-amino acid substitutions .
Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo pharmacological outcomes for this compound?
- Methodological Answer :
- Pharmacokinetic (PK) Profiling : Measure plasma half-life, tissue distribution, and blood-brain barrier penetration via LC-MS/MS.
- Metabolite Identification : Use high-resolution MS to detect degradation products that may antagonize receptor effects.
- Functional Assays : Pair binding data with functional readouts (e.g., β-arrestin recruitment vs. G-protein activation) to clarify biased signaling .
Q. What experimental designs are optimal for evaluating the peptide’s tertiary structure under physiological conditions?
- Methodological Answer :
- Circular Dichroism (CD) : Analyze secondary structure (α-helix, β-sheet) in aqueous vs. membrane-mimetic environments (e.g., SDS micelles).
- Molecular Dynamics (MD) Simulations : Model conformational flexibility using software like GROMACS, validated by NMR-derived distance restraints .
Q. How can researchers mitigate batch-to-batch variability in bioactivity studies of this compound?
- Methodological Answer :
- Quality Control : Standardize HPLC gradients and column types (e.g., C18, 5 µm particle size) for consistent purity thresholds.
- Bioassay Calibration : Include reference compounds (e.g., DAMGO for opioid receptors) in each assay plate to normalize inter-experimental variability .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing dose-response data with high variability in receptor binding assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism.
- Outlier Detection : Apply Grubbs’ test to exclude non-physiological datapoints.
- Replication : Perform triplicate experiments across independent batches to confirm trends .
Q. How should conflicting results between academic studies on this peptide’s metabolic stability be addressed?
- Methodological Answer :
- Meta-analysis : Compare experimental conditions (e.g., serum source, incubation time) across studies.
- Cross-validation : Replicate key experiments using standardized protocols (e.g., pooled human serum, 37°C) .
Structural and Functional Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
